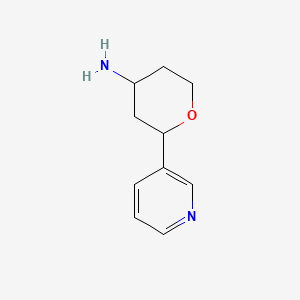

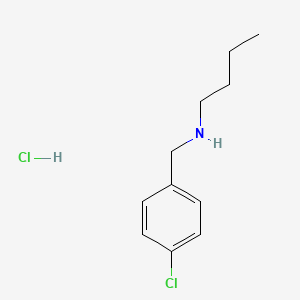

![molecular formula C12H13N3O B2515560 3-Methyl-1-[(quinolin-8-yl)methyl]urea CAS No. 1599362-97-6](/img/structure/B2515560.png)

3-Methyl-1-[(quinolin-8-yl)methyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Methyl-1[(quinolin-8-yl)methyl]urea" is a urea derivative that is structurally related to various compounds studied for their unique chemical properties and potential applications. While the exact compound is not directly discussed in the provided papers, similar compounds have been synthesized and analyzed, offering insights into the behavior and characteristics that "3-Methyl-1[(quinolin-8-yl)methyl]urea" may exhibit.

Synthesis Analysis

The synthesis of quinoline-substituted ureas has been explored in environmentally friendly conditions. For instance, quinolin-2-yl substituted ureas have been prepared in water under mild conditions without the need for toxic reagents, bases, or organic solvents, and the products were collected with high yield and excellent regioselectivity . This suggests that a similar approach could potentially be applied to synthesize "3-Methyl-1[(quinolin-8-yl)methyl]urea" with an emphasis on sustainability and efficiency.

Molecular Structure Analysis

The molecular structure of related compounds has been determined using various spectroscopic techniques. For example, the crystal structure of a similar compound, 1-Methyl-3-([2,2-dimethyl-4,6-dioxo-1,3-dioxane-5-ylidene]methyl)urea, was elucidated by single-crystal X-ray diffraction, revealing a mostly planar molecule stabilized by hydrogen bonds and weak interactions . This information can be valuable when predicting the molecular structure and stability of "3-Methyl-1[(quinolin-8-yl)methyl]urea."

Chemical Reactions Analysis

The reactivity of quinoline-urea derivatives has been studied, showing that these compounds can participate in various chemical reactions. For instance, 1-phenyl-3-(quinolin-5-yl)urea forms salts and co-crystals with dicarboxylic acids, which can be distinguished by visible spectroscopy . Although "3-Methyl-1[(quinolin-8-yl)methyl]urea" was not specifically mentioned, the study indicates that quinoline-urea derivatives can engage in selective binding and formation of distinct crystalline structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline-urea derivatives are influenced by their molecular structure. The planarity of the molecule, the presence of substituents, and the ability to form hydrogen bonds contribute to the compound's stability and reactivity . These properties are crucial for understanding the behavior of "3-Methyl-1[(quinolin-8-yl)methyl]urea" in various environments and could inform its potential applications in fields such as material science or pharmaceuticals.

Applications De Recherche Scientifique

Supramolecular Gelators and Silver(I) Complexes

Quinoline urea derivatives, including 1,3-di(quinolin-5-yl)urea (DQ5U) and 1-phenyl-3-(quinolin-6-yl)urea (PQ6U), have been synthesized and explored for their ability to form Ag-complexes, acting as supramolecular gelators. These complexes exhibit unique gelating behaviors in mixed solvents and are characterized for their photophysical properties, indicating potential applications in materials science and photophysical studies (Braga et al., 2013).

Visual Distinction of Dicarboxylic Acids

The compound 1-phenyl-3-(quinolin-5-yl)urea has been utilized as a receptor to distinguish dicarboxylic acids and their salts through visible spectroscopy, demonstrating its capability as a selective sensor. This research highlights its application in analytical chemistry for the identification and separation of specific chemical species (Kalita & Baruah, 2010).

Nonlinear Optical (NLO) Properties

Quinoline-based derivatives have been synthesized and assessed for their nonlinear optical (NLO) properties, showcasing their potential in technological applications related to electronic and photonic devices. This study provides insights into the synthetic versatility of quinoline derivatives and their promising electronic properties (Khalid et al., 2019).

Clean Preparation of Quinolin-2-yl Substituted Ureas

An environmentally friendly method for preparing various quinolin-2-yl substituted ureas in water has been developed. This method emphasizes high yield, excellent regioselectivity, and the use of green chemistry principles, highlighting the compound's role in sustainable chemical synthesis (Xie et al., 2019).

Chemosensor for Fluoride Ions

N-Phenyl-N’-(3-quinolinyl)urea has been developed as a chemosensor for fluoride ions, based on a proton transfer mechanism. This application demonstrates its utility in environmental monitoring and analysis, contributing to the detection of fluoride ions with high sensitivity and selectivity (Jia et al., 2009).

Mécanisme D'action

Target of Action

It’s known that quinoline derivatives, which this compound is a part of, have significant roles in cell biology . They are often used as biologically active compounds for the treatment of various disorders .

Mode of Action

Quinoline derivatives are known to exhibit various biologically vital properties . They interact with their targets, leading to changes that can be beneficial for treating certain conditions .

Biochemical Pathways

Quinoline derivatives are known to influence a variety of biological activities, suggesting they may affect multiple pathways .

Pharmacokinetics

The compound’s molecular weight is 21525 , which could influence its bioavailability.

Result of Action

Quinoline derivatives are known to have various biologically vital properties , suggesting that this compound may have similar effects.

Propriétés

IUPAC Name |

1-methyl-3-(quinolin-8-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-13-12(16)15-8-10-5-2-4-9-6-3-7-14-11(9)10/h2-7H,8H2,1H3,(H2,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WELZTXKYFRHFGB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NCC1=CC=CC2=C1N=CC=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-1-[(quinolin-8-yl)methyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

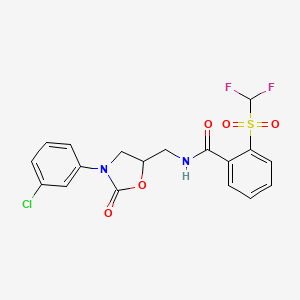

![(Z)-ethyl 2-(6-fluoro-2-(pivaloylimino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2515477.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-6-{1-[(cyclohexylcarbamoyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}hexanamide](/img/structure/B2515479.png)

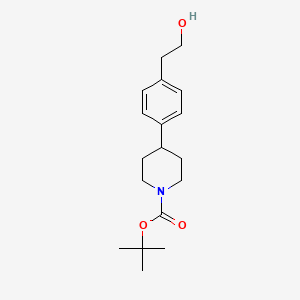

![N-(oxan-4-yl)-3-[(1H-1,2,3-triazol-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2515480.png)

![N-(3-(dimethylamino)propyl)-2-(2,5-dioxopyrrolidin-1-yl)-N-(4-fluorobenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2515481.png)

![5-ethyl-7-(4-isobutyrylpiperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2515482.png)

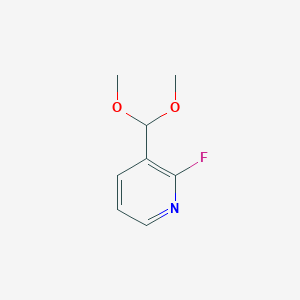

![6-(3,5-Dimethylphenyl)-2-ethyl-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2515488.png)

![3-(4-bromophenyl)-1-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2515489.png)

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2515492.png)